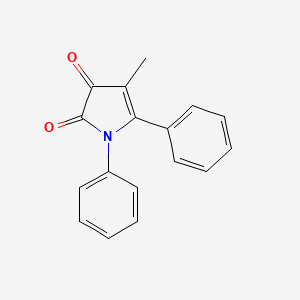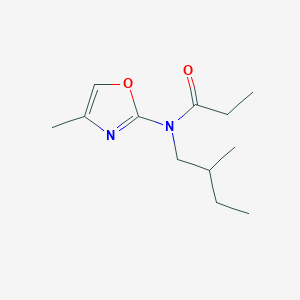
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a propanamide backbone with substituents including a 2-methylbutyl group and a 4-methyl-1,3-oxazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide can be achieved through a multi-step process:
Formation of 4-methyl-1,3-oxazole: This can be synthesized from appropriate starting materials such as 4-methyl-2-aminophenol and formic acid under acidic conditions.
Amidation Reaction: The 4-methyl-1,3-oxazole can then be reacted with 2-methylbutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Final Product Formation: The intermediate product is then reacted with propanoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: The oxazole ring may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may have applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and amide bond could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylbutyl)-N-(1,3-oxazol-2-yl)propanamide: Lacks the 4-methyl group on the oxazole ring.
N-(2-Methylbutyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Contains a thiazole ring instead of an oxazole ring.
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Has an acetamide backbone instead of a propanamide backbone.
Uniqueness
The presence of both the 2-methylbutyl group and the 4-methyl-1,3-oxazol-2-yl group in N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under certain conditions.
Properties
CAS No. |
57068-42-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-(2-methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(3)7-14(11(15)6-2)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
InChI Key |
WKFCSCKLEBGCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN(C1=NC(=CO1)C)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




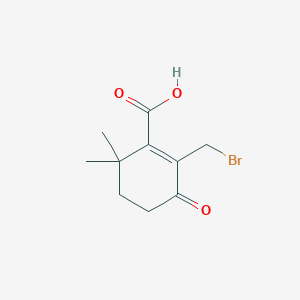

![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
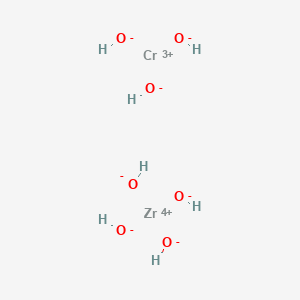
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
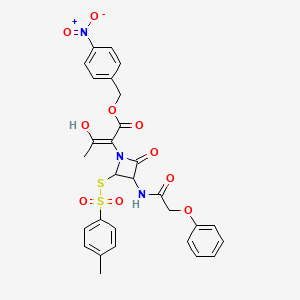
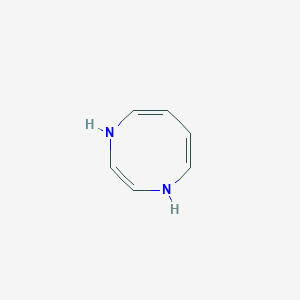
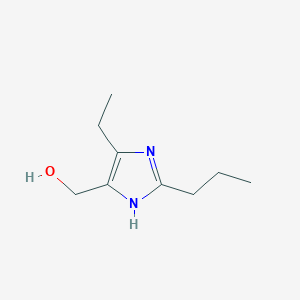

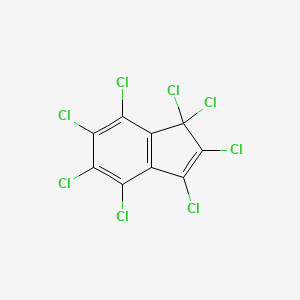
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
